molecular formula C17H17NO4 B12478351 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide

Cat. No.: B12478351
M. Wt: 299.32 g/mol
InChI Key: JPGDVYRENXULAQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide is a complex organic compound that features a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents. One common method includes the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction is carried out under controlled pH conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. It can inhibit or activate the function of its targets, leading to alterations in cellular functions. The exact pathways and molecular targets are still under investigation, but it is known to affect enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C17H17NO4/c1-20-16(12-5-3-2-4-6-12)17(19)18-13-7-8-14-15(11-13)22-10-9-21-14/h2-8,11,16H,9-10H2,1H3,(H,18,19)

InChI Key

JPGDVYRENXULAQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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